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Compound of Interest

Compound Name:
5-Bromo-3-methoxy-2-

methylpyridine

CAS No.: 1150617-80-3

Cat. No.: B1519322 Get Quote

5-Bromo-3-methoxy-2-methylpyridine is a highly functionalized heterocyclic compound of

significant interest in the fields of medicinal chemistry and organic synthesis. Its strategic

importance stems from the orthogonal reactivity of its substituents on the electron-deficient

pyridine core. The bromine atom at the 5-position serves as a versatile handle for a wide array

of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and

heteroatom-based fragments. The methoxy and methyl groups at the 3- and 2-positions,

respectively, modulate the electronic properties and steric environment of the ring, influencing

regioselectivity and reactivity. This guide provides a comprehensive analysis of the reactivity of

this key building block, offering field-proven insights and detailed protocols for its application in

complex molecule synthesis. Such substituted pyridines are crucial intermediates in the

development of pharmaceuticals, including kinase inhibitors and other biologically active

agents[1].

Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use

in a laboratory setting.
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Property Value Source

IUPAC Name
5-bromo-2-methoxy-3-

methylpyridine
PubChem[2]

Molecular Formula C₇H₈BrNO PubChem[2]

Molecular Weight 202.05 g/mol PubChem[2]

CAS Number 1150617-80-3 ChemicalBook[3]

Appearance Beige solid ChemicalBook[3]

Boiling Point 219 °C ChemicalBook[3]

GHS Hazard Information: This compound should be handled with appropriate personal

protective equipment in a well-ventilated fume hood.

H302: Harmful if swallowed[2].

H315: Causes skin irritation[2].

H319: Causes serious eye irritation[2].

Synthesis of 5-Bromo-3-methoxy-2-methylpyridine
The availability of a reliable synthetic route is crucial for the application of any building block. A

common method involves the reaction of a suitable precursor with a methylating agent,

followed by purification.

Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of 5-bromo-3-methoxy-
2-methylpyridine[3].

Step 1: Reaction Setup

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser,

add the precursor, 5-bromo-2-hydroxy-3-methylpyridine (1.0 equiv), and a suitable solvent

such as Tetrahydrofuran (THF).
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Flush the apparatus with an inert gas (e.g., Argon or Nitrogen).

Step 2: Reagent Addition

Cool the mixture in an ice bath to 0 °C.

Add a strong base, such as sodium hydride (NaH, 1.2 equiv), portion-wise to the stirred

suspension.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.

Cool the reaction mixture back to 0 °C.

Add a methylating agent, such as methyl iodide (MeI, 1.5 equiv) or dimethyl sulfate

((CH₃)₂SO₄, 1.5 equiv), dropwise via syringe.

Step 3: Reaction and Workup

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress

by Thin Layer Chromatography (TLC).

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter[3].

Step 4: Purification

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl

acetate in hexanes (e.g., 0-25% ethyl acetate/hexane), to afford the pure 5-bromo-3-
methoxy-2-methylpyridine[3]. A typical reported yield for this type of transformation is

around 71%[3].
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Core Reactivity: A Tale of Three Substituents
The reactivity of 5-bromo-3-methoxy-2-methylpyridine is a direct consequence of the

interplay between the electron-deficient pyridine ring and its three substituents.

The C5-Bromine Atom: This is the primary site of reactivity. The C-Br bond is readily

activated by palladium(0) catalysts, making it an excellent leaving group for a multitude of

cross-coupling reactions. This position is the key to building molecular complexity.

The C2-Methyl Group: This electron-donating group slightly increases the electron density of

the ring. Its main role is steric; it flanks the pyridine nitrogen and the C3 position, which can

influence the approach of bulky reagents.

The C3-Methoxy Group: As an electron-donating group, the methoxy substituent increases

the electron density of the pyridine ring, which can facilitate the initial oxidative addition step

in palladium catalysis—a crucial step in many cross-coupling reactions.

The combination of these features makes the molecule an ideal substrate for palladium-

catalyzed reactions, which are the cornerstone of modern synthetic chemistry for forming C-C,

C-N, and C-O bonds.

Key Synthetic Transformations
The true utility of 5-bromo-3-methoxy-2-methylpyridine is demonstrated in its capacity to

undergo a variety of powerful, bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most robust and widely used methods for functionalizing the C5

position. The general mechanism involves a catalytic cycle of oxidative addition,

transmetalation, and reductive elimination.

The Suzuki-Miyaura reaction is a premier method for forming biaryl and heteroaryl structures

by coupling the bromopyridine with an organoboron compound[4]. It is celebrated for its mild

reaction conditions and high tolerance for various functional groups[5].

Causality Behind Experimental Choices:
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Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a classic choice, though more

active catalysts can be generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine

ligands[4]. The choice of ligand is critical; bulky, electron-rich phosphines can accelerate the

reaction, especially with less reactive coupling partners[6].

Base: A base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is required to activate the boronic acid by

forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is

common. Water is necessary to dissolve the inorganic base and assist in the formation of the

active boronate species[4].

Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from

established procedures for substituted bromopyridines[4][7].

In an oven-dried Schlenk flask, combine 5-bromo-3-methoxy-2-methylpyridine (1.0 mmol,

1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium

phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[4].

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three

times.

Under the inert atmosphere, add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[4].

Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe[4].

Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 4-12

hours, monitoring by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a

pad of Celite.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

Concentrate the solution and purify the residue by column chromatography to yield the

coupled product.
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Data Presentation: Suzuki-Miyaura Reaction Conditions

Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)

K₃PO₄

(2)

Dioxane/

H₂O
90 8

>85

(Typical)

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (2)

Na₂CO₃

(2)

DME/H₂

O
85 6

>90

(Typical)

3

3-

Thienylb

oronic

acid

Pd(PPh₃)

₄ (3)

K₃PO₄

(2)

Dioxane/

H₂O
95 10

>80

(Typical)

Visualization: The Suzuki-Miyaura Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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